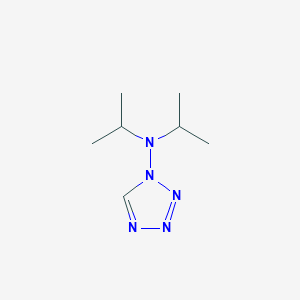![molecular formula C28H35F3O6 B14741611 [(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 2376-41-2](/img/structure/B14741611.png)
[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups to yield different derivatives.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of [(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with different functional groups and substitutions. Examples include:
- (8R,9S,10R,13S,14S,17S)-17-acetyl-6,10,13-trimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2′-[1,3]dioxolan]-17-yl acetate
- [(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,4,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro phenanthrene-3,2’-[1,3]dioxolan]-11 (2H)-one](https://www.sigmaaldrich.com/GB/en/product/aldrich/ph009759)
Uniqueness
[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is unique due to its specific trifluoroethylidene and acetyloxy functional groups, which impart distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2376-41-2 |
|---|---|
Molecular Formula |
C28H35F3O6 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C28H35F3O6/c1-15(32)35-23-13-18-7-8-19-21(9-11-26(5)22(19)10-12-27(26,6)37-17(3)34)25(18,4)14-20(23)24(28(29,30)31)36-16(2)33/h7,13,19,21-22H,8-12,14H2,1-6H3/b24-20+/t19-,21+,22+,25+,26+,27+/m1/s1 |
InChI Key |
HCHLJRUJNHCYHN-IGWULVQMSA-N |
Isomeric SMILES |
CC(=O)OC\1=CC2=CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(C/C1=C(/C(F)(F)F)\OC(=O)C)C)C)(C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1=C(C(F)(F)F)OC(=O)C)C)C)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


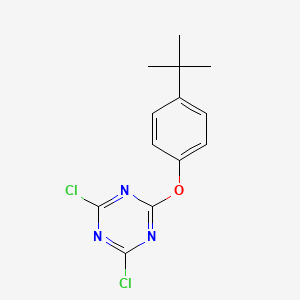
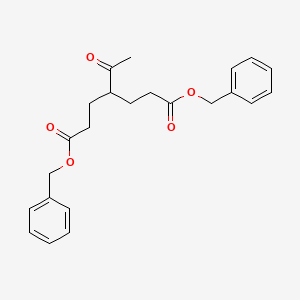
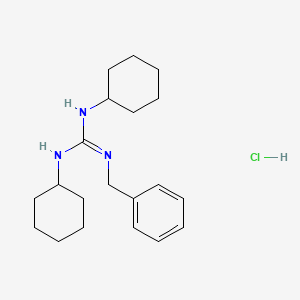
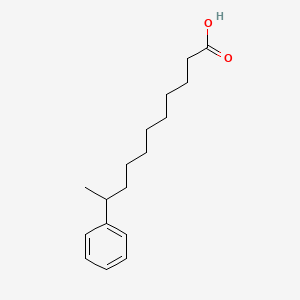
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
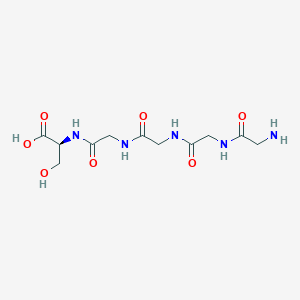
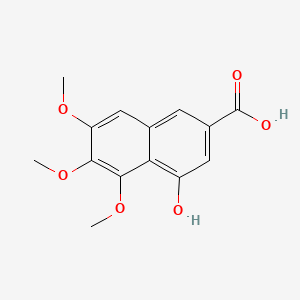
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
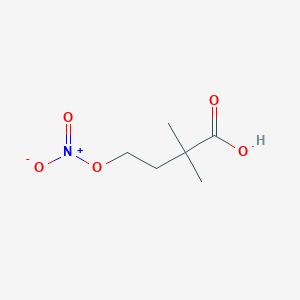
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)


![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
